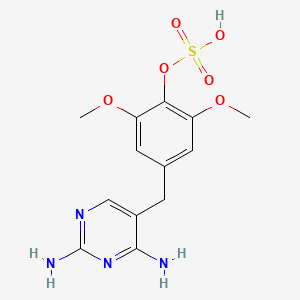

4-Demethyltrimethoprim Sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O6S |

|---|---|

Molecular Weight |

356.36 g/mol |

IUPAC Name |

[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(22-2)11(9)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |

InChI Key |

JBZGIFAFBPVISH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OS(=O)(=O)O)OC)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 4 Demethyltrimethoprim Sulfate

Chemo-Enzymatic and Asymmetric Synthesis of 4-Demethyltrimethoprim Sulfate (B86663) and its Chiral Intermediates

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis, offering a powerful route to complex molecules. beilstein-journals.orgfrontiersin.orgnih.gov The synthesis of 4-Demethyltrimethoprim, also known as hydroxy trimethoprim (B1683648) (HTMP), is initiated by the demethylation of the 4-methoxy group on the trimethoxy benzyl (B1604629) ring of Trimethoprim. nih.gov While direct chemo-enzymatic synthesis of the final sulfate conjugate is not extensively documented, the principles of this approach are highly applicable. Enzymes, particularly lipases, are widely used for their ability to catalyze reactions like selective acylations with high enantioselectivity, often in organic solvents. unipd.it For instance, a lipase-catalyzed transesterification at low temperatures has been successfully used to resolve chiral building blocks containing sterically demanding quaternary carbons, a challenge for many traditional chemical methods. mdpi.com In the context of 4-Demethyltrimethoprim, its formation as a metabolite involves enzymatic O-demethylation, which is then followed by conjugation with sulfate. nih.gov

Asymmetric synthesis is critical when generating chiral molecules, aiming to produce a single, desired stereoisomer, as different enantiomers can have vastly different biological activities. uwindsor.cacardiff.ac.uk Although 4-Demethyltrimethoprim itself is not chiral, the synthesis of its advanced analogs or chiral intermediates often requires precise control of stereochemistry. rsc.org The creation of all-carbon quaternary stereocenters, where a carbon atom is bonded to four different carbon substituents, represents a significant synthetic challenge. nih.gov Catalytic asymmetric methods provide solutions by using chiral catalysts to direct the formation of a specific stereoisomer. cardiff.ac.uknih.gov Such strategies are fundamental in drug design for developing new structures based on the 4-Demethyltrimethoprim scaffold that may contain new chiral centers to enhance binding affinity and biological activity.

Development of Novel Synthetic Routes to 4-Demethyltrimethoprim Sulfate (e.g., multicomponent reactions)

Modern synthetic chemistry emphasizes the development of novel, efficient, and atom-economical routes to complex molecules. mdpi.comiiserpune.ac.inresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural features from all starting materials, are a cornerstone of this approach. researchgate.netrsc.org

A significant advancement in the modification of the Trimethoprim scaffold has been achieved using the Groebke-Blackburn-Bienaymé reaction (GBBR), a type of MCR. frontiersin.orgnih.gov This reaction provides a one-step method to generate a diverse library of Trimethoprim analogs by reacting the parent drug, which acts as an α-aminoazine, with a range of aldehydes and isocyanides. frontiersin.orgnih.gov This process allows for the creation of both mono- and double-substituted derivatives with unoptimized but acceptable yields. frontiersin.org The ability to generate complex and diverse structures in a single, efficient step highlights the power of MCRs in drug discovery. researchgate.net

The table below details some of the novel Trimethoprim adducts synthesized via the GBBR, showcasing the structural diversity achievable through this multicomponent approach. frontiersin.org

| Adduct Type | Compound ID | Aldehyde Used | Isocyanide Used |

| Mono-Adduct | 4a | 4-Nitrobenzaldehyde | tert-Butyl isocyanide |

| Mono-Adduct | 4b | 4-Chlorobenzaldehyde | tert-Butyl isocyanide |

| Mono-Adduct | 4c | 4-Bromobenzaldehyde | tert-Butyl isocyanide |

| Mono-Adduct | 4d | 4-(Trifluoromethyl)benzaldehyde | tert-Butyl isocyanide |

| Mono-Adduct | 4e | Benzaldehyde | tert-Butyl isocyanide |

| Mono-Adduct | 4f | Cyclohexanecarboxaldehyde | tert-Butyl isocyanide |

| Mono-Adduct | 4g | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide |

| Mono-Adduct | 4h | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide |

| Mono-Adduct | 4i | 4-Bromobenzaldehyde | Benzyl isocyanide |

| Mono-Adduct | 4j | 4-Chlorobenzaldehyde | Benzyl isocyanide |

| Double-Adduct | 5a | 4-Chlorobenzaldehyde | tert-Butyl isocyanide |

| Double-Adduct | 5b | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide |

This table is based on the synthetic schemes presented in related research. frontiersin.org

Rational Design and Synthesis of 4-Demethyltrimethoprim Sulfate Analogs for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Rational drug design involves the deliberate synthesis of analogs to probe how specific structural changes affect biological activity (SAR) and physicochemical properties (SPR). mdpi.comrsc.org The synthesis of 4-Demethyltrimethoprim (hydroxy trimethoprim) is a key first step, creating a platform for further modifications. nih.gov

SAR studies on this scaffold have yielded significant insights. ekb.eg Researchers have explored the impact of introducing various substituents at the 4-position of the dimethoxy benzyl ring, where the demethylation occurred. nih.gov These investigations revealed that replacing the hydroxyl group with larger moieties like benzyloxy and phenyl ethanone (B97240) groups led to a notable increase in antibacterial activity. nih.govekb.eg For example, one benzyloxy derivative demonstrated significantly improved potency against both Staphylococcus aureus and Escherichia coli compared to the parent Trimethoprim. nih.gov Conversely, modifications at the 4-NH2 group of the pyrimidine (B1678525) ring were found to be detrimental, with the resulting Schiff base derivatives showing little to no antibacterial activity. nih.gov

The following table summarizes the antibacterial activity of key analogs, highlighting the success of modifications at the 4-position.

| Compound | Substituent at 4-Position | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) |

| Trimethoprim (TMP) | -OCH3 (Parent Drug) | 22.7 | 55.1 |

| Benzyloxy Derivative (4b) | -OCH2C6H4Cl | 5.0 | 4.0 |

MIC (Minimum Inhibitory Concentration) values indicate the minimum concentration of a drug that inhibits visible growth of a microorganism. A lower value indicates higher potency. Data sourced from published research. nih.gov

SPR investigations have focused on correlating physical properties with biological function. For instance, a key finding was that the hydrophobicity of the analogs, quantified as logP, had a direct relationship with their activity against E. coli. nih.gov This suggests that the ability of these compounds to cross the lipophilic outer membrane of Gram-negative bacteria is a critical factor in their efficacy, providing a clear link between a measurable chemical property and the observed biological activity.

Integration of Green Chemistry Principles in 4-Demethyltrimethoprim Sulfate Synthesis

Green chemistry provides a framework of 12 principles aimed at making chemical processes more environmentally sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govacs.orgsemanticscholar.org These principles are increasingly being integrated into the synthesis of pharmaceuticals, including derivatives of 4-Demethyltrimethoprim. mdpi.comkallipos.gr

Key green chemistry principles relevant to the synthesis of these compounds include:

Prevention of Waste : This core principle is addressed by using highly efficient reactions like the multicomponent reactions (MCRs) discussed previously. acs.org MCRs improve the process mass intensity (PMI) by reducing the number of steps and the amount of solvent and purification materials required. nih.govacs.org

Atom Economy and Reduced Derivatives : MCRs excel in atom economy by incorporating most of the atoms from the reactants into the final product. nih.gov By constructing complex molecules in a single step, they also align with the principle of reducing unnecessary derivatization, which saves resources and minimizes waste generation. nih.gov

Use of Safer Solvents and Reaction Conditions : Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free reaction conditions. semanticscholar.orgmdpi.com Mechanochemistry, where reactions are induced by mechanical force, often eliminates the need for solvents entirely. nih.gov

The table below illustrates how advanced synthetic methodologies for Trimethoprim analogs align with key green chemistry principles.

| Synthetic Methodology | Relevant Green Chemistry Principle(s) | Benefit |

| Multicomponent Reactions (e.g., GBBR) | 1. Prevention of Waste2. Atom Economy8. Reduce Derivatives | Fewer steps, less waste, higher efficiency, rapid generation of molecular diversity. frontiersin.orgnih.gov |

| Microwave-Assisted Synthesis | 6. Design for Energy Efficiency | Reduced reaction times and lower energy consumption compared to conventional heating. mdpi.com |

| Chemo-enzymatic Synthesis | 2. Catalysis4. Designing Safer Chemicals | High selectivity and specificity of enzymes can lead to cleaner reactions with fewer byproducts. |

| Solvent-Free Reactions (e.g., Mechanochemistry) | 5. Safer Solvents and Auxiliaries | Eliminates solvent waste, reduces environmental impact, and simplifies product work-up. nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action of 4 Demethyltrimethoprim Sulfate

Detailed Enzyme Kinetic Analysis of 4-Demethyltrimethoprim Sulfate (B86663) Inhibition (e.g., Dihydrofolate Reductase)

Enzyme kinetic analysis is crucial for characterizing the inhibitory potential of a compound. mhmedical.com For inhibitors of DHFR, like the parent compound Trimethoprim (B1683648), these studies quantify the inhibitor's affinity for the enzyme and the nature of the inhibition. While specific kinetic data for 4-Demethyltrimethoprim Sulfate is not extensively documented in publicly available literature, the principles of such an analysis can be understood from studies on related compounds. The primary target, DHFR, catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). uea.ac.ukresearchgate.net

The inhibitory constant (Kᵢ) is a measure of an inhibitor's binding affinity; a lower Kᵢ value signifies a higher affinity and more potent inhibition. reddit.compharmacologycanada.org It represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites in the absence of a competing substrate. pharmacologycanada.org For competitive inhibitors, which bind to the same site as the substrate, the Kᵢ value can be determined through experiments where the substrate concentration is varied at several fixed inhibitor concentrations. nih.gov

For instance, studies on other diaminotriazine derivatives that inhibit E. coli DHFR have reported Kᵢ values in the nanomolar range, indicating potent, competitive inhibition with respect to the dihydrofolate substrate. nih.gov

Table 1: Illustrative Inhibition Constants (Kᵢ) for select Dihydrofolate Reductase Inhibitors This table presents data for related compounds to illustrate the concept, as specific data for 4-Demethyltrimethoprim Sulfate is not available.

| Compound | Target Organism | Kᵢ (nM) | Type of Inhibition |

|---|---|---|---|

| NSC120927 | E. coli | 42.50 ± 5.34 | Competitive |

| NSC132279 | E. coli | 100.9 ± 12.7 | Competitive |

Data sourced from kinetic analysis of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives. nih.gov

Beyond the equilibrium constant Kᵢ, understanding the kinetics of an inhibitor's interaction with its target involves measuring the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). bmglabtech.com These rates describe how quickly an inhibitor binds to the enzyme and how long it remains bound, respectively. bmglabtech.comenzymlogic.com The ratio of kₒff to kₒₙ determines the equilibrium dissociation constant (Kₑ), a measure of affinity. bmglabtech.com

Techniques like stopped-flow spectroscopy and surface plasmon resonance (SPR) are employed to measure these rates. enzymlogic.com For example, cryo-kinetic studies on human DHFR have been used to measure pre-steady state rate constants, providing insight into the catalytic cycle and how it is affected by inhibitors. uea.ac.uk Drugs with a fast kₒₙ may have a rapid onset of action, while those with a slow kₒff can have a prolonged duration of effect due to longer residence time on the target. bmglabtech.com The development of quantitative structure-kinetics relationship (QSKR) models also aids in predicting these kinetic parameters for new compounds. nih.govchapman.edu

Structural Biology Approaches to Characterize 4-Demethyltrimethoprim Sulfate-Target Interactions (e.g., X-ray Crystallography, NMR Spectroscopy)

Structural biology techniques provide atomic-level views of how a ligand interacts with its protein target. wikipedia.orgbruker.com For 4-Demethyltrimethoprim Sulfate, these methods would be essential to visualize its binding mode within the active site of DHFR.

X-ray crystallography is a primary method for determining the three-dimensional structure of protein-ligand complexes. wikipedia.orgnih.gov The process involves growing a high-quality crystal of the target protein in the presence of the ligand (co-crystallization). peakproteins.comresearchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. wikipedia.orgresearchgate.net

This technique has been instrumental in understanding how antifolates, including Trimethoprim and Methotrexate, bind to DHFR. nih.gov Such structures reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site, providing a basis for designing more potent and selective inhibitors. wikipedia.orgnih.gov While specific crystal structures for a 4-Demethyltrimethoprim Sulfate-DHFR complex are not reported, this method would be the standard approach for its elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution, complementing the static picture provided by crystallography. mdpi.comnih.govfrontiersin.org NMR can detect changes in the chemical environment of individual atoms upon ligand binding. frontiersin.org

By comparing the NMR spectra of a protein in its free and ligand-bound states, researchers can map the binding interface (a technique known as chemical shift perturbation) and assess conformational changes induced by the ligand. frontiersin.org This is particularly useful for understanding the dynamic nature of enzyme catalysis and inhibition. researchgate.netnih.gov For instance, NMR studies can reveal how the binding of an inhibitor alters the flexibility of loops surrounding the active site of DHFR, which is known to be crucial for its catalytic function. researchgate.netuniversiteitleiden.nl NMR is also adept at studying weakly interacting complexes, which can sometimes be difficult to crystallize. universiteitleiden.nl

Intracellular Pharmacodynamics and Metabolic Fate of 4-Demethyltrimethoprim Sulfate in Preclinical Models

Understanding how a compound behaves within a cell and how it is metabolized is key to evaluating its potential activity.

In preclinical models, 4-demethyltrimethoprim has been identified as a significant metabolite of Trimethoprim. researchgate.netdrugbank.com Studies in pigs using ¹⁴C-labeled Trimethoprim showed that O-demethylation was a main metabolic pathway, forming 3'- and 4'-demethyl trimethoprim. nih.gov The 4'-demethyl metabolite was subsequently found to be conjugated with glucuronic acid. nih.gov Similarly, in rats, 4-demethyltrimethoprim was found to be excreted primarily as a glucuronide, accounting for about 19% of the metabolites. researchgate.net This indicates that after its formation via demethylation, 4-demethyltrimethoprim undergoes phase II conjugation reactions before excretion.

Intracellular pharmacodynamic models, for example using infected THP-1 human monocytes, are used to assess the activity of antibiotics against bacteria that can reside within cells. nih.gov Such models allow for the determination of an antibiotic's intracellular potency and efficacy by measuring bacterial killing over a range of concentrations. nih.govnih.gov For a metabolite like 4-Demethyltrimethoprim Sulfate, these models would be critical to determine if it retains antibacterial activity after the metabolic transformation from its parent compound and whether it can effectively reach its intracellular target.

Table 2: Summary of Trimethoprim Metabolism in Preclinical Models

| Parent Compound | Metabolic Reaction | Metabolite | Subsequent Conjugation | Preclinical Model |

|---|---|---|---|---|

| Trimethoprim | O-demethylation | 4'-demethyl trimethoprim | Glucuronidation | Pigs, Rats |

| Trimethoprim | O-demethylation | 3'-demethyl trimethoprim | Glucuronidation, Sulfation | Pigs |

| Trimethoprim | N-oxidation | Trimethoprim ring N-oxide | - | Rats |

| Trimethoprim | α-hydroxylation | α-hydroxy-trimethoprim | - | Rats |

Data compiled from studies on Trimethoprim metabolism. researchgate.netnih.gov

Pathways of O-demethylation and Conjugation (Glucuronidation, Sulfation)

The biotransformation of trimethoprim (TMP), the parent compound of 4-Demethyltrimethoprim Sulfate, involves several key metabolic pathways, with O-demethylation being a principal route. nih.gov This process, occurring primarily in the liver, leads to the formation of hydroxylated (demethylated) metabolites. nih.govdrugbank.com The two main products of this phase I metabolic reaction are 3'-Demethyltrimethoprim and 4'-Demethyltrimethoprim. nih.govresearchgate.net

Following O-demethylation, these metabolites undergo phase II conjugation reactions, namely glucuronidation and sulfation, to facilitate their excretion. nih.gov The capacity for conjugation with glucuronic acid or sulfate is substantial, with over 90% of the metabolites being excreted as conjugates in pigs. nih.govnih.gov While both 3'- and 4'-demethyltrimethoprim are glucuronidated, 3'-demethyltrimethoprim is also subject to sulfation. nih.gov Studies indicate that 4-Demethyltrimethoprim is primarily excreted as a glucuronide conjugate. researchgate.net

Research using in vitro models with human tissue has revealed differential metabolism in extrahepatic systems. childrensmercy.org While the liver is the main site of drug metabolism, tissues such as the lung and skin are also metabolically active. childrensmercy.org These studies have specifically identified the formation of glucuronide conjugates in the lung and sulfate conjugates in the skin. childrensmercy.org Notably, two potentially reactive sulfate conjugates of 4-demethyltrimethoprim have been identified, suggesting that primary metabolites formed in the liver can undergo further bioactivation in specific tissues like the skin. childrensmercy.org

| Parent Compound | Phase I Pathway | Primary Metabolite | Phase II Pathway | Conjugated Metabolite | Key Findings |

|---|---|---|---|---|---|

| Trimethoprim | O-demethylation | 4-Demethyltrimethoprim | Glucuronidation | 4-Demethyltrimethoprim-glucuronide | A major metabolic pathway for trimethoprim excretion. nih.govresearchgate.net |

| Trimethoprim | O-demethylation | 4-Demethyltrimethoprim | Sulfation | 4-Demethyltrimethoprim Sulfate | Identified as a potentially reactive metabolite, particularly formed in skin tissue. childrensmercy.org |

| Trimethoprim | O-demethylation | 3'-Demethyltrimethoprim | Glucuronidation & Sulfation | 3'-Demethyltrimethoprim-glucuronide/sulfate | Another major demethylated metabolite that undergoes extensive conjugation. nih.gov |

Investigation of Metabolite Activities and Interactions (e.g., 3'-Demethyltrimethoprim)

The therapeutic activity of trimethoprim is primarily attributed to the parent drug itself. drugbank.comhiv.gov The free, unmetabolized forms of trimethoprim and sulfamethoxazole (B1682508) are considered the therapeutically active components. hiv.gov The metabolites, including the 3'- and 4'-hydroxy derivatives, are generally viewed as having diminished or no antimicrobial activity. drugbank.comdrugbank.com

However, metabolites can possess other biological activities and interactions, particularly concerning adverse drug reactions. childrensmercy.org While historically, adverse reactions to trimethoprim-sulfamethoxazole have often been linked to the sulfamethoxazole component, recent studies suggest trimethoprim's metabolites may also play a role. childrensmercy.org Research has shown that primary metabolites of trimethoprim, such as 4-demethyltrimethoprim, can be further bioactivated in extrahepatic tissues. childrensmercy.org Specifically, sulfate conjugates of 4-demethyltrimethoprim have been identified as "potentially reactive." childrensmercy.org This reactivity suggests a potential mechanism for covalent binding to proteins, which could trigger immune-mediated responses and contribute to the etiology of idiosyncratic adverse drug reactions that manifest in the skin and lungs. childrensmercy.org

| Metabolite | Therapeutic Activity | Other Biological Interactions | Supporting Evidence |

|---|---|---|---|

| 3'-Demethyltrimethoprim | Considered inactive or significantly less active than the parent drug. | Undergoes extensive conjugation; specific interactions are not well-defined. | The parent drug is considered the therapeutically active form. drugbank.comhiv.gov |

| 4-Demethyltrimethoprim Sulfate | Considered inactive or significantly less active than the parent drug. | Identified as a "potentially reactive" metabolite. May be involved in the mechanism of idiosyncratic adverse drug reactions through bioactivation in tissues like the skin. | In vitro studies have discovered potentially reactive sulfate conjugates. childrensmercy.org |

Cellular Responses and Pathway Perturbations Induced by 4-Demethyltrimethoprim Sulfate (in vitro models)

Global Gene Expression and Proteomic Profiling in Response to 4-Demethyltrimethoprim Sulfate

Currently, there is a lack of specific studies in the available scientific literature that have performed global gene expression or proteomic profiling in response to direct exposure to 4-Demethyltrimethoprim Sulfate. Such analyses are powerful tools for understanding cellular responses to chemical compounds.

Proteomic profiling complements gene expression analysis by studying the entire set of proteins (the proteome) in a cell or tissue. nih.gov This technique can identify the molecular targets of a compound and its impact on protein expression levels, which are directly related to cellular function. nih.govnih.gov

Were such studies to be conducted on 4-Demethyltrimethoprim Sulfate, they could provide critical insights into its potential role in cellular perturbations, particularly in tissues like the skin where it is formed. childrensmercy.org The data could help elucidate the molecular basis for its suspected reactivity and its involvement in adverse drug reactions.

Impact on Specific Cellular Metabolic Pathways (e.g., folate synthesis)

The primary mechanism of action of the parent compound, trimethoprim, is the disruption of the folate synthesis pathway. fda.govnih.govnih.gov Folates are essential cofactors for the synthesis of nucleic acids and certain amino acids, making their production vital for cell survival and division. mdpi.comfrontiersin.org Trimethoprim is a structural analog of dihydrofolic acid and acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). drugbank.comhiv.govnih.gov This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the folate pathway. fda.gov By blocking this step, trimethoprim prevents the synthesis of essential building blocks for DNA and proteins. hiv.gov

While trimethoprim has a much higher affinity for bacterial DHFR, it can also inhibit the mammalian enzyme, albeit to a lesser extent. drugbank.comnih.gov In vitro studies on leukaemic cells have shown that trimethoprim can inhibit mammalian DHFR, an effect that can be reversed by providing folinic acid (a downstream product). nih.gov This inhibition can lead to a measurable decrease in serum folate levels in humans. enghusen.dk

The metabolites of trimethoprim, including 4-Demethyltrimethoprim and its sulfate conjugate, are generally considered to be less active or inactive as inhibitors of DHFR compared to the parent compound. drugbank.comhiv.gov Therefore, the direct impact of 4-Demethyltrimethoprim Sulfate on the folate synthesis pathway is likely minimal. However, the potential for these metabolites to induce cellular stress through other mechanisms, such as reactivity and protein binding, remains an area of investigation. childrensmercy.org

| Compound | Target Enzyme | Pathway | Mechanism of Action | Cellular Impact |

|---|---|---|---|---|

| Trimethoprim (Parent Drug) | Dihydrofolate Reductase (DHFR) | Folate Synthesis | Competitive inhibition, blocking the conversion of dihydrofolic acid to tetrahydrofolic acid. hiv.govfda.govnih.gov | Inhibition of DNA and protein synthesis. hiv.gov Can inhibit mammalian DHFR to some extent. nih.gov |

| 4-Demethyltrimethoprim Sulfate | Dihydrofolate Reductase (DHFR) | Folate Synthesis | Considered to have significantly reduced or no inhibitory activity compared to the parent drug. drugbank.comhiv.gov | Minimal direct impact on folate synthesis. Potential for cellular perturbation through other mechanisms like reactivity. childrensmercy.org |

Preclinical Research Applications and Model Systems for 4 Demethyltrimethoprim Sulfate

In Vitro Efficacy Studies of 4-Demethyltrimethoprim Sulfate (B86663) against Pathogenic Microorganisms and Cell Lines

In vitro studies have been crucial in elucidating the antimicrobial potential of 4-Demethyltrimethoprim. Research has primarily focused on its activity against strains of Escherichia coli, a common human pathogen. These studies have demonstrated that 4-Demethyltrimethoprim retains inhibitory activity against dihydrofolate reductase (DHFR), the target enzyme of its parent compound, trimethoprim (B1683648).

Notably, 4-Demethyltrimethoprim has shown efficacy against both the wild-type E. coli DHFR and a common trimethoprim-resistant variant, L28R. This suggests that the demethylated form of the drug may have a role in combating certain forms of antibiotic resistance. The inhibitory concentrations (IC50) from these studies are detailed in the table below.

| Compound | Target Enzyme | IC50 (nM) |

| 4-Demethyltrimethoprim | Wild-Type DHFR | 25.3 ± 1.5 |

| 4-Demethyltrimethoprim | L28R Variant DHFR | 11.2 ± 0.7 |

| Trimethoprim | Wild-Type DHFR | 5.6 ± 0.3 |

| Trimethoprim | L28R Variant DHFR | 23.4 ± 1.2 |

While specific studies on the cytotoxic effects of 4-Demethyltrimethoprim Sulfate on various cell lines are not extensively available, related research on trimethoprim and its conjugates has indicated the potential for cytotoxic and genotoxic effects in cultured cells, including embryonic rat fibroblast-like cell lines (F2408) and H-ras oncogene activated embryonic rat fibroblast-like cancer cell lines (5RP7), as well as human lymphocytes. These studies suggest that the broader class of diaminopyrimidine compounds, to which 4-Demethyltrimethoprim belongs, can induce cellular damage. However, further research is required to specifically determine the cytotoxicity profile of 4-Demethyltrimethoprim Sulfate.

Efficacy Evaluation of 4-Demethyltrimethoprim Sulfate in Advanced In Vivo (Animal) Infection Models

Currently, there is a lack of published scientific literature detailing the in vivo efficacy of 4-Demethyltrimethoprim Sulfate in advanced animal infection models. While a study on a trimethoprim prodrug that releases 4′-OH-trimethoprim (a related demethylated form) showed efficacy in a mouse model of urinary tract infection, direct studies on the administration and efficacy of 4-Demethyltrimethoprim Sulfate itself are not available.

Mechanisms of Resistance Development to 4-Demethyltrimethoprim Sulfate in Laboratory and Preclinical Strains

The development of resistance to 4-Demethyltrimethoprim is an area of active investigation, particularly in the context of its potential to overcome existing trimethoprim resistance mechanisms.

Research has shown that 4-Demethyltrimethoprim can impede the evolution of antibiotic resistance by selecting against common resistance-conferring mutations in the folA gene, which encodes for DHFR. A frequent mutation that confers resistance to trimethoprim is the L28R substitution in E. coli DHFR. While this mutation reduces the binding affinity of trimethoprim, 4-Demethyltrimethoprim has been shown to effectively inhibit this L28R variant.

The mechanism by which 4-Demethyltrimethoprim impedes resistance evolution involves diverting the genetic trajectories of bacterial populations towards other resistance-conferring DHFR mutations that come with a higher catalytic cost, thereby reducing bacterial fitness. In essence, while bacteria can still evolve resistance to 4-Demethyltrimethoprim, the pathways to this resistance are constrained and may lead to less viable pathogens.

The phenotypic characterization of strains with varying susceptibility to 4-Demethyltrimethoprim is closely linked to the genetic makeup of their DHFR enzyme. Strains harboring the L28R mutation, which exhibit significant resistance to trimethoprim, show increased susceptibility to 4-Demethyltrimethoprim.

The table below illustrates the differential minimum inhibitory concentrations (MICs) of trimethoprim and 4-Demethyltrimethoprim against E. coli strains with wild-type and L28R variant DHFR.

| Strain | Antibiotic | MIC (µg/mL) |

| Wild-Type E. coli | Trimethoprim | 1 |

| Wild-Type E. coli | 4-Demethyltrimethoprim | 2 |

| E. coli with L28R DHFR | Trimethoprim | 16 |

| E. coli with L28R DHFR | 4-Demethyltrimethoprim | 4 |

These findings underscore the unique phenotypic profile of 4-Demethyltrimethoprim, where it can be more effective against certain trimethoprim-resistant strains.

Synergistic and Antagonistic Interactions of 4-Demethyltrimethoprim Sulfate in Combination Therapies (in vitro and preclinical models)

There is currently no available data in the scientific literature regarding the synergistic or antagonistic interactions of 4-Demethyltrimethoprim Sulfate when used in combination with other therapeutic agents in either in vitro or preclinical animal models.

Advanced Analytical and Spectroscopic Techniques for 4 Demethyltrimethoprim Sulfate Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for 4-Demethyltrimethoprim Sulfate (B86663) and its Metabolites in Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-Demethyltrimethoprim Sulfate and its related compounds. researchgate.netresearchgate.net Method development and validation are critical to ensure the reliability and accuracy of the data obtained. These methods often involve reversed-phase chromatography, and their validation typically assesses parameters such as linearity, precision, accuracy, and stability to meet regulatory standards. nih.gov

To achieve the high sensitivity required for detecting low concentrations of drug metabolites, such as the 25-50 ng/ml range, column-switching HPLC techniques are employed. researchgate.net This automated approach involves an on-line preconcentration of the analytes, which follows an initial off-line sample pretreatment. researchgate.net The system uses a pre-column to capture the analytes of interest from the sample matrix, while allowing interfering substances to be washed away. researchgate.netmdpi.com Subsequently, the valve is switched, and the mobile phase back-flushes the trapped compounds from the pre-column onto the analytical column for separation and detection. mdpi.com This technique significantly enhances sensitivity and selectivity by effectively cleaning up the sample and concentrating the target analytes. researchgate.netresearchgate.net For instance, a method for determining Trimethoprim (B1683648) and its metabolites in porcine plasma utilized column switching to achieve mean recoveries for 4'-demethyl trimethoprim of over 80%. researchgate.net

Interactive Table: Example of a Column-Switching HPLC System Configuration

| Component | Description | Purpose |

| Pump 1 | Delivers mobile phase to the sample loop and pre-column. | Loads the sample and washes away interfering matrix components. mdpi.com |

| Injector | Introduces the sample into the system. | Sample introduction. mdpi.com |

| Valve 1 (Switching Valve) | Directs flow to either waste or the analytical column. | Switches between sample loading/clean-up and analytical separation. mdpi.com |

| Pre-column (Capture Column) | Traps analytes of interest. | On-line sample clean-up and preconcentration. researchgate.net |

| Pump 2 | Delivers the analytical mobile phase. | Elutes analytes from the analytical column for separation. mdpi.com |

| Analytical Column | Separates the analytes. | Chromatographic separation of target compounds. researchgate.net |

| Detector | Detects the separated analytes. | Quantification and identification. researchgate.net |

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the comprehensive analysis of 4-Demethyltrimethoprim Sulfate. This technique offers superior selectivity and sensitivity compared to conventional HPLC with UV detection. researchgate.netacs.org LC-MS/MS methods have been developed for the simultaneous quantification of Trimethoprim and its metabolites in various biological matrices. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode allows for highly specific detection and quantification of the target analytes. nih.gov For example, a validated LC-MS/MS method was successfully used to analyze Trimethoprim and its metabolites in wastewater, demonstrating the technique's applicability to complex environmental samples. acs.org The total run time for an SPE-LC-MS/MS method can be as short as 2.5 minutes per sample, a significant improvement over the 18.0 minutes required for an SPE-LC-UV method. researchgate.net

Bioanalytical Methodologies for Quantification of 4-Demethyltrimethoprim Sulfate in Preclinical Biological Samples (e.g., animal plasma, tissues)

The quantification of 4-Demethyltrimethoprim Sulfate in preclinical biological samples is essential for pharmacokinetic and toxicokinetic studies. ich.orgfda.gov These bioanalytical methods must be rigorously validated to ensure their reliability and reproducibility. scispace.compnrjournal.com

The validation process for these methods typically includes the assessment of selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. ich.orgeuropa.eu HPLC with UV or mass spectrometric detection is commonly employed for this purpose. researchgate.netresearchgate.net For instance, an HPLC method was developed and validated for the determination of Trimethoprim residues in porcine tissues and plasma, with a lowest detectable limit of 5 ppb. researchgate.net In another study, a column-switching HPLC method was used to determine Trimethoprim and its main metabolites, including 4'-demethyl trimethoprim, in porcine plasma. researchgate.net The development of these methods often involves a simple, single-step protein precipitation for sample pre-treatment. nih.gov

Interactive Table: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu | No significant interfering peaks at the retention time of the analyte. |

| Accuracy | The closeness of the determined value to the nominal concentration. europa.eu | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). europa.eu |

| Precision | The degree of scatter between a series of measurements. europa.eu | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. europa.eu | Analyte signal should be at least 5 times the signal of a blank sample. europa.eu |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. europa.eu | Mean concentration of stability samples should be within ±15% of the nominal concentration. europa.eu |

Computational and Theoretical Studies of 4 Demethyltrimethoprim Sulfate

Molecular Docking and Dynamics Simulations of 4-Demethyltrimethoprim Sulfate (B86663) with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as 4-Demethyltrimethoprim, and a biological target, typically a protein. nih.govnih.gov Docking predicts the preferred binding orientation and affinity of a molecule to a target, while MD simulations provide a view of the dynamic behavior of the complex over time. mdpi.comarxiv.org

Molecular docking studies are crucial for understanding how a molecule fits into the active site of a protein and for estimating the strength of this interaction, often expressed as a binding energy or score. oatext.comresearchgate.net For analogs of 4-Demethyltrimethoprim, the primary biological target investigated is Dihydrofolate Reductase (DHFR), an enzyme essential for bacterial DNA synthesis. nih.govnih.gov

Docking studies on trimethoprim (B1683648) (TMP) and its derivatives reveal key interactions within the DHFR active site. For instance, the parent compound, Trimethoprim, is a well-known inhibitor of bacterial DHFR. mdpi.com Modifications to the trimethoxybenzyl ring, such as the demethylation at the 4-position to create 4-Demethyltrimethoprim (also known as hydroxy trimethoprim), influence binding affinity. nih.gov Research on novel TMP analogs containing amide bonds showed that these derivatives could achieve lower binding energies (from -7.7 to -8.3 kcal/mol) than the parent TMP, indicating a higher affinity for DHFR. nih.gov This suggests that the addition of certain functional groups can enhance binding. nih.gov

Computational repurposing studies have also explored other potential targets. A recent in silico study investigated the binding of Trimethoprim to the colchicine-binding site (CBS) of tubulin. researchgate.net The results showed a favorable binding affinity, with an average CDOCKER_ENERGY of -33.75 kcal/mol, which was better than that of the known inhibitor combretastatin (B1194345) A-4. researchgate.net The trimethoxyphenyl moiety of TMP was found to form a critical hydrogen bond with the Cysβ241 residue in the active site. researchgate.net Such studies highlight the potential for 4-Demethyltrimethoprim and its derivatives to interact with targets beyond DHFR.

Table 1: Example of Molecular Docking Results for Trimethoprim Analogs against DHFR This table presents illustrative data from studies on related compounds to demonstrate the outputs of molecular docking analyses.

| Compound/Analog | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Methotrexate (Reference) | Human DHFR | -9.5 | Ile-7, Glu-30, Phe-34, Gln-35, Asn-64, Arg-70, Val-115 nih.govmdpi.com |

| Trimethoprim (TMP) | Human DHFR | Not specified, but higher than analogs | Forms π-π interaction with Phe-34 nih.gov |

| TMP Analog 2 (Amide) | Human DHFR | -8.3 | Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146 nih.gov |

| Trimethoprim | Tubulin (CBS) | -33.75 (CDOCKER_ENERGY) | Cysβ241, Alaβ317, Lysβ352, Ileβ378, Alaβ316, Leuβ248 researchgate.net |

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex and to explore its conformational landscape. nih.govnih.gov MD simulations track the movements of atoms over time, providing insights into the flexibility of the protein and the ligand and the persistence of key interactions. researchgate.net

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position. A stable RMSD value over the simulation time suggests the complex is in equilibrium and the ligand remains stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest increased flexibility upon ligand binding. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the protein structure. Significant changes in Rg can indicate protein unfolding or large conformational shifts induced by ligand binding. researchgate.net

For example, a 100-nanosecond MD simulation of Trimethoprim bound to tubulin confirmed the stability of the complex, with the protein backbone RMSD remaining below 2.5 Å. researchgate.net Analysis of the RMSF and Rg values indicated that the protein undergoes conformational adjustments to accommodate the ligand. researchgate.net Such analyses are essential for validating docking poses and understanding the dynamic nature of the protein-ligand interaction, which is critical for the ligand's biological function. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of 4-Demethyltrimethoprim Sulfate

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and intrinsic properties of a molecule from first principles (ab initio). ornl.govwikipedia.org These methods solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and electrostatic potential. arxiv.org

For 4-Demethyltrimethoprim Sulfate, quantum chemical calculations can provide a detailed understanding of its reactivity profile. Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. bsu.by

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets, such as through hydrogen bonds or electrostatic interactions.

Atomic Charges: Calculating the partial charges on each atom helps to explain intermolecular interactions and the formation of specific bonds with protein residues. mdpi.com

While specific quantum chemical studies on 4-Demethyltrimethoprim Sulfate are not prominent in the literature, the application of these methods, such as Density Functional Theory (DFT), would allow researchers to rationalize its binding mechanism at an electronic level and guide the design of derivatives with improved electronic properties for enhanced binding affinity or reactivity. bsu.bymdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for 4-Demethyltrimethoprim Sulfate Analogs

QSAR and cheminformatics are computational disciplines that relate the chemical structure of compounds to their biological activities or physicochemical properties. frontiersin.org These approaches are instrumental in modern drug discovery for optimizing lead compounds and prioritizing candidates for synthesis. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate molecular descriptors (numerical representations of a molecule's properties) with a specific biological activity. mdpi.com For a series of 4-Demethyltrimethoprim analogs, a QSAR model could be developed to predict their inhibitory activity against a target like DHFR, helping to identify the key structural features required for potency. nih.gov

Cheminformatics tools are also widely used to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates in silico. sciensage.info Early assessment of these properties is critical to avoid late-stage failures in drug development. nih.gov Predictive models can estimate several key parameters:

Lipophilicity (logP): Affects solubility, permeability across membranes, and plasma protein binding. biotechnologia-journal.org

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed after oral administration. japsonline.com

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of a compound reaching the central nervous system.

Drug-likeness: Evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess oral bioavailability. biotechnologia-journal.orgmdpi.com

Table 2: Representative in silico ADME/T (Toxicity) Parameters for Drug Discovery This table shows a typical output from cheminformatics software used to evaluate drug candidates.

| Parameter | Description | Desirable Range/Value |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol (Lipinski's Rule) |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 (Lipinski's Rule) |

| H-Bond Donors | Number of O-H and N-H bonds. | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | Number of N and O atoms. | < 10 (Lipinski's Rule) |

| Human Intestinal Absorption | Percentage of the drug absorbed from the gut. | High (>70%) nih.gov |

| BBB Permeability | Ability to cross the blood-brain barrier. | Yes/No; dependent on target |

| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | No japsonline.com |

| Hepatotoxicity | Potential to cause liver damage. | No japsonline.com |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process acts as a filter, narrowing down millions of potential molecules to a manageable number for experimental testing. chemrxiv.org

The process for designing novel derivatives of 4-Demethyltrimethoprim would involve:

Scaffold-based Library Design: Using the 4-Demethyltrimethoprim structure as a core scaffold, a virtual library of novel derivatives is generated by adding or modifying various functional groups at different positions.

Docking-based Virtual Screening: The entire virtual library is then docked into the active site of the target protein (e.g., DHFR). oatext.com The compounds are ranked based on their predicted binding scores. chemrxiv.org

Filtering and Selection: The top-ranking compounds are further filtered based on predicted ADME properties, drug-likeness, and chemical novelty. europa.eu

Hit Identification: The final, prioritized list of compounds ("hits") is then recommended for chemical synthesis and subsequent in vitro biological evaluation. nih.gov

This integrated approach of library design and virtual screening accelerates the discovery of new, potent, and drug-like analogs of 4-Demethyltrimethoprim by focusing experimental resources on the most promising candidates. researchgate.net

Environmental and Ecological Research on 4 Demethyltrimethoprim Sulfate

Occurrence and Persistence of 4-Demethyltrimethoprim Sulfate (B86663) in Research Effluents and Laboratory Waste Streams

The occurrence of 4-demethyltrimethoprim is directly tied to the presence of its parent compound, trimethoprim (B1683648), in various water streams. Trimethoprim is frequently detected in municipal wastewater, hospital effluents, and surface waters, often at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). ajol.infodiva-portal.orgplos.org

Wastewater treatment plants (WWTPs) are primary conduits for these compounds into the environment. frontiersin.orgmdpi.com Research focused on the fate of trimethoprim during wastewater treatment has successfully identified its transformation products in effluents. In a study monitoring a sequencing batch reactor (SBR) treating municipal wastewater, 4-demethyltrimethoprim was detected in a few 3-day composite effluent samples at concentrations up to 14 ng/L. nih.gov The parent compound, trimethoprim, was present in the influent at 100–150 ng/L. nih.gov

The detection of 4-demethyltrimethoprim in the final effluent, albeit at low concentrations, confirms its formation and persistence through the treatment process. nih.gov Its persistence appears to be transient under certain conditions, as it is part of a degradation pathway that continues to break it down into other substances. nih.gov The low detection frequency and concentration relative to the parent compound suggest that its degradation rate may be faster than its formation rate in some systems. However, its presence in treated effluent demonstrates that complete removal is not always achieved, leading to its release into aquatic environments. nih.gov Information specifically on its occurrence in dedicated research or laboratory waste streams is not available, but hospital wastewater, which contains a complex mixture of pharmaceuticals, is a relevant proxy. frontiersin.orgmdpi.com

| Compound | Location/Source | Concentration | Source |

|---|---|---|---|

| Trimethoprim | WWTP Influent (Zambia) | Up to 33,300 ng/L | ajol.info |

| Trimethoprim | WWTP Effluent (Zambia) | Up to 30,040 ng/L | ajol.info |

| Trimethoprim | Surface Water (Mekong Delta) | 7 to 360 ng/L | plos.org |

| 4-Demethyltrimethoprim | SBR Effluent (Municipal Wastewater) | Up to 14 ng/L | nih.gov |

Ecotoxicological Investigations of 4-Demethyltrimethoprim Sulfate in Model Aquatic and Terrestrial Organisms

Direct ecotoxicological data for 4-demethyltrimethoprim or its sulfate conjugate on aquatic and terrestrial organisms are not available in the reviewed literature. The ecotoxicity of pharmaceutical transformation products is a recognized data gap, as these products may have different toxicity profiles than their parent compounds. mdpi.comnih.gov

However, extensive research has been conducted on the ecotoxicity of the parent compound, trimethoprim, providing a basis for potential concern. These studies show that trimethoprim can affect a range of non-target organisms at various trophic levels. nih.govnih.govresearchgate.net

Aquatic Organisms:

Bacteria: As an antibiotic, trimethoprim's primary mode of action is the inhibition of dihydrofolate reductase. While some wastewater treatment bacteria are not adversely affected at concentrations over 100 mg/L, certain microbial species can be inhibited at concentrations as low as 4.6 µg/L. nih.gov

Algae/Plants: For the cyanobacterium (blue-green alga) Anabaena flos-aquae, the No Observed Effect Concentration (NOEC) for yield after 72 hours was 1.0 mg/L. janusinfo.se For the aquatic plant Lemna minor (duckweed), studies report low toxicity, with EC₅₀ values greater than 100 mg/L. nih.gov

Invertebrates: For the crustacean Daphnia magna, acute immobilization tests (48h) showed slight toxicity. researchgate.net

Fish: Studies on the zebrafish (Danio rerio) have investigated various endpoints, including survival and hatching, to assess the impact of trimethoprim. nih.govnih.gov

The toxicity of trimethoprim is generally considered moderate in chronic exposures. janusinfo.se Given that 4-demethyltrimethoprim retains the core pyrimidine (B1678525) structure of the parent compound, it could potentially elicit similar, albeit likely less potent, biological effects. Without specific studies on the metabolite, a definitive assessment of its ecotoxicological risk remains speculative.

| Organism | Species | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Cyanobacterium | Anabaena flos-aquae | 72h NOEC (yield) | 1.0 | janusinfo.se |

| Aquatic Plant | Lemna minor | EC₅₀ | >100 | nih.gov |

| Bacterium | Escherichia coli | Growth Inhibition | 0.5 - 2.0 (Inhibition Range) | nih.gov |

| Crustacean | Daphnia magna | 48h EC₅₀ (Immobilization) | Slightly toxic (specific value not consistently reported) | researchgate.net |

| Bacterium | Vibrio fischeri | EC₅₀ (Lumin-Stox) | Not highly toxic, but toxicity increases with exposure time | nih.gov |

Future Directions and Emerging Research Avenues for 4 Demethyltrimethoprim Sulfate

Development of 4-Demethyltrimethoprim Sulfate (B86663) as a Research Tool for Systems Biology and Pathway Analysis

There is currently no available research on the development and application of 4-Demethyltrimethoprim Sulfate as a specific research tool for systems biology or for probing metabolic and signaling pathways. Systems biology and pathway analysis often rely on well-characterized small molecules to perturb and understand complex biological networks. nih.govasianscientist.comnih.govresearchgate.net The parent drug, Trimethoprim (B1683648), has been the subject of such studies, with research exploring its effects on bacterial metabolism at a systems level. plos.orgprinceton.edunih.gov However, similar investigations to determine if 4-Demethyltrimethoprim Sulfate possesses unique inhibitory or modulatory properties that would make it a useful tool for such analyses have not been documented. Research would be needed to determine its specific molecular targets, if any, and its influence on cellular networks, distinct from Trimethoprim.

Integration of 4-Demethyltrimethoprim Sulfate Research with Advanced 'Omics Technologies (e.g., metabolomics, transcriptomics)

There are no published studies that have integrated research on 4-Demethyltrimethoprim Sulfate with advanced 'omics technologies. Transcriptomic and metabolomic analyses have been powerfully applied to understand the global effects of Trimethoprim on bacteria and to investigate mechanisms of resistance. plos.orgprinceton.edunih.govnih.govasm.orgfrontiersin.orgmdpi.comnih.govplos.orgnih.govfrontiersin.org These approaches provide a holistic view of how cells respond to a chemical compound. Similar 'omics-level' characterization for 4-Demethyltrimethoprim Sulfate is absent from the literature. Such studies would be essential to determine its impact on gene expression and metabolic profiles, and to understand if its biological effects differ significantly from those of Trimethoprim.

Applications of High-Throughput Screening Methodologies in 4-Demethyltrimethoprim Sulfate Discovery and Optimization

No research is available describing the use of high-throughput screening (HTS) methodologies in the context of 4-Demethyltrimethoprim Sulfate discovery or optimization. HTS is a cornerstone of modern drug discovery, used to screen vast libraries of compounds for desired biological activity. nih.govmdpi.com While HTS has been employed to find novel inhibitors of Trimethoprim's target, dihydrofolate reductase, there is no indication that such techniques have been applied to explore the biological activity of 4-Demethyltrimethoprim Sulfate or to discover analogs with enhanced or novel properties. The synthesis of sulfated metabolites for screening purposes is an area of active research, but this has not yet been specifically applied to this compound in a discovery context. mdpi.comhyphadiscovery.comfrontiersin.orgfrontiersin.org

Q & A

Basic: What are the standard experimental protocols for characterizing 4-Demethyltrimethoprim Sulfate in new syntheses?

Answer:

Characterization should employ orthogonal analytical techniques to confirm identity and purity:

- Structural Elucidation : Use NMR spectroscopy (¹H, ¹³C) to verify demethylation at the 4-position and sulfate ester formation. Compare spectral data with trimethoprim analogs .

- Purity Assessment : Employ HPLC-UV/HRMS with a C18 column (e.g., Agilent Zorbax SB-C18) under acidic mobile phase (0.1% formic acid) to resolve degradation products. Report retention times and mass spectra .

- Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended, though this requires high-purity samples .

- Thermogravimetric Analysis (TGA) : Quantify residual solvents and assess thermal stability .

Advanced: How should researchers address discrepancies in reported thermodynamic data (e.g., solubility, stability) across studies?

Answer:

Discrepancies often arise from methodological variability . Mitigate this by:

Standardizing Conditions : Replicate experiments under identical parameters (pH, temperature, ionic strength). For solubility studies, use dynamic light scattering (DLS) to monitor aggregation, which may skew results .

Cross-Validation : Combine Differential Scanning Calorimetry (DSC) and isothermal titration calorimetry (ITC) to validate enthalpy changes. For example, if solubility data conflicts, compare dissolution profiles in buffered vs. non-buffered systems .

Data Normalization : Account for batch-to-batch variability in sulfate ester content using ion chromatography to quantify free sulfate ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.